molecular formula C33H38N4O7S B1496328 MFCD15142017

MFCD15142017

Cat. No.: B1496328
M. Wt: 634.7 g/mol
InChI Key: HEAUFWFESGQUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD15142017 (CAS No. 1313054-32-8) is a synthetic organic compound with the molecular formula C₃₃H₃₈N₄O₇S and a molecular weight of 634.74 g/mol . Its IUPAC name is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid. The compound features two critical functional groups:

Fluorenylmethoxycarbonyl (Fmoc): A widely used protecting group in peptide synthesis to shield amino groups during solid-phase assembly .

Sulfonylguanidine: A moiety often associated with protease inhibition and bioactivity modulation, particularly in targeting arginine-rich binding sites .

Its structure suggests applications in medicinal chemistry, such as peptidomimetic drug development or enzyme inhibitor design.

Properties

IUPAC Name

4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUFWFESGQUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-norArg(Pbf)-OH typically involves several steps:

    Protection of the Guanidine Group: The guanidine group of D-norarginine is protected using the Pbf group. This step is crucial to prevent side reactions during subsequent steps.

    Fmoc Protection: The N-terminus of the protected D-norarginine is then protected with the Fmoc group. This is usually achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of Fmoc-D-norArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Automated Synthesis: Automated peptide synthesizers are often employed to streamline the process and ensure consistency.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-norArg(Pbf)-OH undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and TFA for Pbf removal.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used for peptide coupling.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-norArg(Pbf)-OH is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-norArg(Pbf)-OH is used extensively in solid-phase peptide synthesis (SPPS). It allows for the efficient and selective incorporation of D-norarginine into peptides, which can be used to study protein structure and function.

Biology

In biological research, peptides containing D-norarginine are used to investigate enzyme-substrate interactions, protein-protein interactions, and receptor binding studies.

Medicine

In medicine, peptides synthesized using Fmoc-D-norArg(Pbf)-OH are explored for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

In the pharmaceutical industry, Fmoc-D-norArg(Pbf)-OH is used in the development of peptide-based drugs. It is also employed in the production of diagnostic peptides and peptide-based biomaterials.

Mechanism of Action

The mechanism of action of peptides containing Fmoc-D-norArg(Pbf)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Pbf group ensures that the guanidine group remains protected during synthesis, allowing for precise incorporation into the peptide chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD15142017, we compare it with structurally and functionally analogous compounds. Key comparison criteria include molecular weight , functional groups , applications , and analytical characterization (Table 1).

Table 1: Comparison of this compound with Similar Compounds

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Analytical Characterization Methods
This compound C₃₃H₃₈N₄O₇S 634.74 Fmoc, sulfonylguanidine Peptide synthesis, protease inhibition NMR, HRMS, HPLC
Fmoc-Lys(Boc)-OH C₂₆H₃₂N₂O₆ 468.55 Fmoc, tert-butyloxycarbonyl (Boc) Solid-phase peptide synthesis ¹H/¹³C NMR, IR, elemental analysis
Nα-Fmoc-Nδ-Tos-L-Arg C₂₉H₃₂N₄O₆S 564.66 Fmoc, tosyl (sulfonyl) Arginine protection in peptide chains DEPT-Q NMR, HRMS
Benzamidine C₇H₈N₂ 120.15 Amidino Trypsin-like protease inhibition X-ray crystallography, MS

Structural and Functional Analysis

Fmoc-Lys(Boc)-OH :

  • Shares the Fmoc group with this compound but lacks the sulfonylguanidine moiety.
  • Used for lysine side-chain protection in peptides. Its lower molecular weight (468.55 vs. 634.74) limits its utility in complex peptidomimetics .

Nα-Fmoc-Nδ-Tos-L-Arg: Contains a tosyl-protected arginine side chain, analogous to the sulfonylguanidine in MFCD15142015.

Benzamidine :

  • A simple amidine compound lacking the Fmoc group but sharing protease-inhibitory functionality.
  • Demonstrates the importance of the guanidine group in enzyme binding, though it lacks the structural complexity of this compound .

Analytical Characterization

  • This compound : Requires advanced techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to confirm its stereochemistry and purity due to its large size and multiple chiral centers .
  • Simpler analogs (e.g., benzamidine) are validated via basic methods like X-ray crystallography or elemental analysis .

Research Findings and Limitations

  • Synthetic Challenges : The pentamethyl-dihydrobenzofuran-sulfonyl group in this compound introduces synthetic complexity, requiring multi-step reactions and rigorous purification .
  • Bioactivity Potential: Preliminary studies on similar sulfonylguanidine compounds suggest anti-inflammatory and antiviral properties, but this compound’s specific bioactivity remains unverified .

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